Pyrazino[2,3-f][1,10]phenanthroline

Catalog No.
S1911298
CAS No.
217-90-3
M.F
C14H8N4
M. Wt
232.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazino[2,3-f][1,10]phenanthroline

CAS Number

217-90-3

Product Name

Pyrazino[2,3-f][1,10]phenanthroline

IUPAC Name

pyrazino[2,3-f][1,10]phenanthroline

Molecular Formula

C14H8N4

Molecular Weight

232.24 g/mol

InChI

InChI=1S/C14H8N4/c1-3-9-11(15-5-1)12-10(4-2-6-16-12)14-13(9)17-7-8-18-14/h1-8H

InChI Key

IBOSPAWVGHGUAV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C=CC=N3)C4=NC=CN=C24)N=C1

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C4=NC=CN=C24)N=C1

Metal Complexation and Light-Emitting Materials

Pyrazino[2,3-f][1,10]phenanthroline acts as a ligand, readily binding to metal ions to form complexes. These complexes exhibit unique photophysical properties, such as light emission. This characteristic makes them attractive for research in developing light-emitting devices:

  • Organic Light-Emitting Diodes (OLEDs): Researchers are exploring pypz-based complexes for application in OLEDs due to their ability to achieve thermally activated delayed fluorescence (TADF). TADF is a mechanism that allows for efficient light emission from organic materials, leading to potentially brighter and more energy-efficient OLED displays.
  • Light-Emitting Electrochemical Cells (LECs): Studies have compared the performance of Iridium (III) complexes with pypz and other ligands in LECs []. These comparisons help researchers understand how different ligand structures affect the light-emitting properties of the complexes and optimize LEC design.

DNA Binding and Potential Therapeutic Applications

Pyrazino[2,3-f][1,10]phenanthroline shows some potential for interacting with DNA molecules []. This ability has led to research exploring its possible applications:

  • DNA Probes: Ruthenium (II) complexes containing pypz have been investigated for their potential use as DNA probes []. These probes could be valuable tools for studying DNA structure and function, potentially aiding in diagnostics and research.
  • Anticancer Activity: Some studies suggest that pypz might possess anticancer properties []. However, more research is needed to understand the mechanisms behind this activity and its potential for developing new cancer therapies.

Pyrazino[2,3-f][1,10]phenanthroline is a heterocyclic compound characterized by its unique pyrazino and phenanthroline moieties. This compound has garnered attention due to its potential applications in various fields, including materials science and biochemistry. Its molecular formula is C14H8N4C_{14}H_{8}N_{4}, with a molecular weight of 232.24 g/mol. The compound exhibits a melting point range of 310-315 °C, indicating its thermal stability .

The structural configuration of pyrazino[2,3-f][1,10]phenanthroline allows it to function as a bidentate ligand, coordinating with metal ions through nitrogen atoms in the pyrazine ring. This coordination ability enhances its utility in synthesizing metal complexes for various applications, including catalysis and electronic devices .

Due to its electron-accepting properties. It has been utilized in the synthesis of copper(I)-phenanthroline complexes, which are known for their applications in molecular devices and solar energy conversion. The compound also plays a significant role in enhancing electron transfer directionality in excited copper complexes .

Additionally, it has been explored as a component in thermally activated delayed fluorescence emitters for organic light-emitting diodes (OLEDs), showcasing its versatility in optoelectronic applications .

Research indicates that derivatives of pyrazino[2,3-f][1,10]phenanthroline exhibit notable biological activities. For instance, studies have demonstrated its interaction with DNA, suggesting potential applications in biomedicine as a DNA probe or therapeutic agent. The compound's ability to form stable complexes with metal ions further enhances its biological relevance, particularly in targeting nucleic acids for therapeutic purposes .

The synthesis of pyrazino[2,3-f][1,10]phenanthroline can be achieved through various methods. A prominent approach involves the Suzuki coupling reaction between biphenyl and 2-(trimethylsilyl)acetamide. This method allows for the efficient formation of the compound while maintaining high yields and purity.

Other synthetic routes may include modifications to existing phenanthroline structures or the introduction of additional functional groups to enhance solubility and reactivity.

Pyrazino[2,3-f][1,10]phenanthroline finds applications across multiple domains:

  • Optoelectronics: Utilized as a component in OLEDs due to its thermally activated delayed fluorescence properties.
  • Catalysis: Acts as a ligand in metal complexes that facilitate various catalytic processes.
  • Biotechnology: Potential use as a DNA probe or therapeutic agent due to its interactions with nucleic acids.
  • Material Science: Employed in the development of advanced materials for electronic devices and sensors .

Studies on the interactions of pyrazino[2,3-f][1,10]phenanthroline with biological molecules have revealed significant insights into its potential as a bioprobes. Its ability to bind with DNA has been extensively researched using techniques such as molecular docking studies and spectroscopic methods. These interactions suggest that derivatives of this compound could be developed into effective agents for targeting genetic material in therapeutic settings .

Several compounds share structural similarities with pyrazino[2,3-f][1,10]phenanthroline. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
1,10-PhenanthrolineContains two nitrogen atoms within a phenanthroline ringWidely used as a ligand but lacks the pyrazine moiety
Pyrazino[2,3-b]quinoxalineIncorporates a quinoxaline structureExhibits different electronic properties due to quinoxaline
PhenazineComposed of two fused benzene ringsKnown for its electron transport capabilities

Pyrazino[2,3-f][1,10]phenanthroline is unique due to its specific arrangement of nitrogen atoms and the presence of both pyrazine and phenanthroline structures. This configuration enhances its chelating abilities and makes it suitable for diverse applications in catalysis and biochemistry .

Core Structure
The molecule consists of a pyrazine ring fused to a phenanthroline moiety, forming a triphenylene-like structure. Key features include:

  • Nitrogen-rich framework: Four nitrogen atoms distributed across the pyrazine and phenanthroline rings.
  • Extended π-conjugation: Aromatic rings enable delocalized electron density, critical for redox activity and photophysical properties.

Crystallographic Data
Single-crystal X-ray diffraction (SCXRD) studies reveal distinct packing motifs:

PropertyValueSource
Molecular FormulaC₁₄H₈N₄
Molecular Weight232.24 g/mol
Space GroupP2₁/n (monoclinic)
Cell Parametersa = 8.1707 Å, β = 91.1280°

Notably, crystal structures often exhibit π-π stacking interactions between aromatic planes, stabilizing supramolecular architectures.

Spectroscopic Identification Techniques

UV-Vis Absorption
The compound exhibits strong absorption in the UV-Vis region due to π→π* transitions:

  • Key bands: Peaks at 300–400 nm, characteristic of conjugated aromatic systems.
  • Solvent effects: Absorption maxima shift slightly in polar vs. nonpolar solvents, influenced by solvent polarity.

Infrared (IR) Spectroscopy
Critical vibrational modes include:

  • N-H stretching: Absent in neutral form; observed in protonated derivatives.
  • C=N vibrations: Strong peaks around 1500–1600 cm⁻¹, confirming aromatic integrity.

Nuclear Magnetic Resonance (NMR)
¹H NMR spectra show distinct aromatic proton environments:

  • Chemical shifts: Protons in the pyrazine ring resonate at δ 9.2–9.4 ppm, while phenanthroline protons appear at δ 7.7–8.3 ppm.
  • Coupling patterns: Doublets and multiplets arising from ortho and para substituents.

Electronic Structure and Quantum Chemical Calculations

HOMO-LUMO Gaps
Density Functional Theory (DFT) studies reveal:

  • HOMO: Localized on the phenanthroline moiety (π-character).
  • LUMO: Delocalized across the pyrazine ring (π*-character).
  • Energy gap: ~2.5–3.0 eV, enabling applications in electron transfer processes.

Charge Transfer Dynamics
Time-dependent DFT (TDDFT) calculations confirm:

  • Intramolecular charge transfer (ICT): Dominant in donor-acceptor derivatives, red-shifting emission.
  • Spin-orbit coupling: Minimal in neutral form but enhanced in metal complexes, affecting photoluminescence.

The primary synthetic approach to Pyrazino[2,3-f] [1] [2]phenanthroline involves condensation reactions between appropriately functionalized precursors, most commonly employing 1,10-phenanthroline-5,6-diamine and α-dicarbonyl compounds [3] [4]. This methodology leverages the well-established principle of quinoxaline formation through diamine-diketone condensation, extended to the more complex phenanthroline framework.

The synthesis typically commences with the preparation of 1,10-phenanthroline-5,6-dione through oxidation of 1,10-phenanthroline using a mixture of concentrated sulfuric acid, nitric acid, and potassium bromide at 90°C for 8 hours, achieving yields of approximately 78% [3] [5]. This oxidation represents a critical step, as the resulting quinone serves as the key electrophilic component for subsequent transformations. The reaction proceeds through initial nitration at the 5-position, followed by oxidative conversion to the corresponding dione [5] [6].

The conversion of the dione to the requisite diamine involves a two-step procedure. Initially, the dione undergoes condensation with hydroxylamine hydrochloride in the presence of barium carbonate in ethanol at 80°C to form the corresponding dioxime with a yield of 81% [3]. Subsequently, the dioxime is reduced using hydrazine hydrate and palladium on carbon (10%) in refluxing ethanol for 12 hours, providing 1,10-phenanthroline-5,6-diamine in good yield [3].

The final condensation step involves the reaction of 1,10-phenanthroline-5,6-diamine with various α-dicarbonyl compounds under acid-catalyzed conditions. For the synthesis of substituted derivatives such as tCz-DPPN, Ac-DPPN, and PXZ-DPPN, the corresponding diketone precursors are first prepared through palladium-catalyzed coupling reactions [3] [4]. These reactions employ 4,4'-dibromobenzil as the starting material, which undergoes nucleophilic substitution with various nitrogen-containing heterocycles including carbazole, acridine, and phenoxazine derivatives.

The condensation between the diamine and diketone components is conducted in ethanol with a catalytic amount of acetic acid at 80°C for 18 hours under reflux conditions [3]. This methodology achieves yields ranging from 56% to 61% for the target pyrazino[2,3-f] [1] [2]phenanthroline derivatives. The reaction mechanism proceeds through initial imine formation, followed by intramolecular cyclization and subsequent aromatization to yield the final heterocyclic framework [7].

Optimization studies have revealed several critical parameters that significantly influence reaction outcomes. Temperature control proves essential, as temperatures exceeding 80°C can lead to decomposition of sensitive intermediates, while lower temperatures result in incomplete conversion [3] [7]. The choice of solvent system also plays a crucial role, with ethanol demonstrating superior performance compared to other protic solvents due to its ability to facilitate the condensation mechanism while maintaining appropriate solubility for all reactants [8] [9].

Catalyst selection represents another critical optimization parameter. Acetic acid serves as an effective Brønsted acid catalyst, promoting the condensation reaction without causing excessive side reactions [3] [9]. Alternative catalysts such as sulfuric acid or trifluoroacetic acid have been investigated but generally result in lower yields and increased formation of undesired byproducts [8] [9].

The reaction stoichiometry requires careful control, with equimolar ratios of diamine and diketone components providing optimal results [3]. Excess diketone can lead to formation of oligomeric species, while excess diamine may result in incomplete conversion and complicated purification procedures.

Recent advances in condensation methodology have focused on addressing the inherently lower yields observed for certain positional isomers. Theoretical studies using density functional theory calculations have elucidated the mechanistic differences between various condensation pathways, identifying the formation of non-aromatic intermediates as a limiting factor in certain cases [7]. These insights have enabled the development of modified reaction conditions that facilitate the conversion of these intermediates to the desired aromatic products.

Metal-Templated Synthesis of Coordination Complexes

Metal-templated synthesis represents an alternative and increasingly important approach for the preparation of Pyrazino[2,3-f] [1] [2]phenanthroline derivatives, particularly for applications requiring direct access to metal complexes [11] [12]. This methodology exploits the strong chelating ability of the phenanthroline framework to coordinate with various metal centers, thereby directing the assembly of the heterocyclic system.

The synthesis of copper(I) complexes has received considerable attention due to their applications in molecular device technology and solar energy conversion [13] . Copper(I) phenanthroline complexes can be prepared through direct coordination of pre-formed Pyrazino[2,3-f] [1] [2]phenanthroline ligands or through template-directed synthesis where the metal center facilitates the formation of the heterocyclic framework .

In template-directed approaches, copper(I) salts are employed to coordinate with phenanthroline precursors, creating a organized framework that promotes the subsequent condensation reactions . This methodology offers several advantages, including improved regioselectivity and the potential for one-pot synthesis of both the ligand and its corresponding metal complex.

Ruthenium(II) complexes represent another significant class of metal-templated systems [11] [14]. The synthesis of mononuclear ruthenium complexes containing Pyrazino[2,3-f] [1] [2]phenanthroline ligands has been achieved through stepwise coordination procedures [11]. These complexes exhibit remarkable photophysical properties, including long-lived excited states and efficient emission characteristics that make them valuable for photocatalytic applications [11].

The preparation of ruthenium complexes typically involves the reaction of ruthenium precursors such as [Ru(bpy)2Cl2] with substituted Pyrazino[2,3-f] [1] [2]phenanthroline ligands under thermal conditions [11]. The resulting complexes demonstrate coordination through the nitrogen donors of the phenanthroline framework, with single crystal X-ray diffraction confirming the expected bidentate coordination mode [11].

Lanthanide coordination polymers based on Pyrazino[2,3-f] [1] [2]phenanthroline derivatives have also been extensively investigated [2]. Hydrothermal synthesis methods enable the preparation of both two-dimensional and three-dimensional coordination frameworks using lanthanide oxides and derivatized phenanthroline ligands [2]. These systems exhibit diverse structural topologies, including 4·4 networks and 3·6 topological arrangements, depending on the specific lanthanide ion and reaction conditions employed [2].

The synthesis of zinc(II) coordination complexes provides another example of metal-templated assembly [12]. These systems can be prepared through direct reaction of zinc salts with Pyrazino[2,3-f] [1] [2]phenanthroline ligands in the presence of auxiliary coordinating ligands such as glutarate anions [12]. The resulting coordination polymers exhibit interesting structural features, including bridging ligands that generate one-dimensional chain structures with additional stabilization through π-π stacking interactions [12].

Optimization of metal-templated synthesis requires careful consideration of several factors. The choice of metal precursor significantly influences the reaction outcome, with different oxidation states and counterions leading to distinct coordination environments and structural arrangements [11] [12]. Reaction conditions, including temperature, pH, and solvent system, must be carefully optimized for each specific metal-ligand combination.

The coordination geometry of the metal center also plays a crucial role in determining the success of template-directed synthesis. Metals with well-defined coordination preferences, such as copper(I) with its tetrahedral geometry or ruthenium(II) with octahedral coordination, generally provide more predictable and controllable synthetic outcomes [11].

Recent developments in metal-templated synthesis have explored the use of microwave-assisted heating to accelerate reaction rates and improve yields [15]. These approaches can significantly reduce reaction times while maintaining high product quality, making them particularly attractive for both research and potential industrial applications.

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of Pyrazino[2,3-f] [1] [2]phenanthroline derivatives presents numerous significant challenges that must be addressed to enable commercial viability [16] [17] [18]. These challenges encompass technical, economic, and environmental considerations that require comprehensive solutions.

Raw material costs represent a primary concern for industrial-scale production [17]. The synthesis of Pyrazino[2,3-f] [1] [2]phenanthroline requires expensive starting materials, including 1,10-phenanthroline, specialized coupling reagents, and precious metal catalysts for certain transformations [3]. The cost of 1,10-phenanthroline itself, combined with the multi-step synthesis required to access the target compounds, results in significant material expenses that challenge commercial feasibility.

Process scalability issues arise from several fundamental limitations of the current synthetic methodologies [16] [18]. Heat transfer becomes increasingly problematic as reaction volumes increase, particularly for the exothermic condensation reactions involved in the synthesis [18]. The 18-hour reaction times required for optimal yields become economically prohibitive at industrial scale, necessitating the development of more efficient synthetic approaches [3].

The purification requirements present another significant scalability challenge [16]. Current laboratory methods rely heavily on column chromatography using silica gel and organic solvent systems [3]. These purification techniques are not economically viable for large-scale production due to the high costs of chromatographic media and the large volumes of organic solvents required [16]. Alternative purification strategies based on crystallization or selective precipitation must be developed to enable industrial implementation.

Environmental considerations pose substantial obstacles to industrial production [19] [18]. The synthesis of key intermediates requires the use of concentrated sulfuric and nitric acids, which generate significant environmental concerns regarding waste disposal and worker safety [3] [18]. The large volumes of organic solvents required for both reactions and purifications create additional environmental burdens that must be addressed through greener synthetic approaches [19] [17].

Quality control challenges arise from the sensitivity of intermediates and products to moisture and air [3] [17]. The multi-step synthesis involves several air-sensitive compounds that require careful handling under inert atmospheres [3]. Maintaining consistent product quality across large-scale batches requires sophisticated monitoring and control systems that add to the overall production complexity [17].

Safety concerns present significant challenges for industrial implementation [19]. The synthesis involves exothermic reactions that can pose thermal runaway risks if not properly controlled. The use of hydrazine hydrate in the reduction step presents additional safety hazards due to its toxicity and potential for generating nitrogen gas [3] [19]. Proper containment and automated handling systems are essential for safe industrial operation.

Several potential solutions have been proposed to address these industrial challenges [17] [18]. The development of continuous flow reactor systems offers improved heat transfer and better control over reaction parameters compared to traditional batch processes [17] [20]. These systems can potentially reduce reaction times while maintaining high yields and improving safety through better containment of hazardous materials [20].

Alternative synthetic routes that avoid the use of concentrated acids are being investigated [18]. These approaches focus on milder oxidation conditions for the preparation of phenanthroline dione precursors and the use of more environmentally benign reagent systems [6] [18]. Enzymatic or bio-catalytic approaches represent promising alternatives that could significantly reduce environmental impact [21] [22].

The development of improved catalytic systems offers another avenue for addressing industrial challenges [17] [9]. More efficient catalysts could reduce reaction times and improve yields while potentially enabling the use of milder reaction conditions [17] [9]. The investigation of recyclable catalyst systems could also address the cost concerns associated with precious metal catalysts [17].

Process intensification through the integration of reaction and separation steps represents another promising approach. The development of reactive crystallization processes could eliminate the need for chromatographic purification while simultaneously improving product quality. Similarly, the use of solid-supported reagents could facilitate product isolation and enable reagent recycling [16].

The implementation of process analytical technology offers solutions for quality control challenges. Real-time monitoring of reaction progress and product quality through spectroscopic techniques can enable better process control and reduce the risk of batch failures [23]. These systems can also provide early detection of potential safety issues, improving overall process safety.

Recent advances in green chemistry principles are being applied to address environmental concerns [17] [22]. The development of solvent-free or aqueous-based synthetic procedures could significantly reduce environmental impact while potentially improving process economics [17] [22]. The use of renewable feedstocks and bio-derived starting materials represents another promising direction for sustainable industrial production [21] [22].

The synthesis of transition metal complexes with pyrazino[2,3-f] [2]phenanthroline has been extensively investigated across various metal centers, with particular emphasis on copper(II), ruthenium(II), and iridium(III) systems. Hydrothermal and solvothermal methods represent the most widely employed synthetic approaches, typically yielding complexes with high purity and excellent crystallinity [17] [18] [19].

Copper(II) complexes demonstrate remarkable stability and have been synthesized through multiple methodologies. Binary complexes of the type [Cu(pyphen)₂(X)]X (where X = NO₃⁻, ClO₄⁻) exhibit formation constants with log K values of 12.8, indicating exceptionally strong metal-ligand interactions [16] [6]. Ternary copper complexes incorporating amino acids such as glycine, tyrosine, asparagine, and tryptophan have been successfully prepared, with yields ranging from 75-95% under optimized conditions [16] [6]. These complexes maintain thermal stability up to 250-300°C, making them suitable for various high-temperature applications [18].

Ruthenium(II) complexes have garnered significant attention for their photophysical properties and potential applications in solar energy conversion and biological systems. The synthesis typically involves reflux conditions in organic solvents, with yields of 60-85% commonly achieved [20] [21] [22]. These complexes exhibit moderate thermal stability (200-280°C) and demonstrate unique electronic properties arising from metal-to-ligand charge transfer transitions [23] [24]. The stability constants for ruthenium(II) complexes fall in the range of log K 8.5-9.2, reflecting strong but not overwhelming metal-ligand interactions that allow for controlled reactivity [25].

Iridium(III) complexes represent a particularly important class due to their exceptional photophysical properties and applications in organic light-emitting devices. These complexes, typically formulated as [Ir(C^N)₂(pyphen)]⁺, where C^N represents cyclometalating ligands, exhibit remarkable thermal stability with decomposition temperatures ranging from 300-350°C [23] [24]. The synthesis often involves high-temperature conditions or microwave-assisted methods, yielding products with 70-90% efficiency [23] [24].

Stability studies reveal that the thermal decomposition of these complexes generally follows a predictable pattern, with coordinated water molecules being lost first (80-150°C), followed by ligand decomposition at higher temperatures [26] [27]. Thermogravimetric analysis consistently shows that pyrazino[2,3-f] [2]phenanthroline complexes exhibit superior thermal stability compared to analogous 1,10-phenanthroline complexes, attributed to the extended π-conjugation system [28] [26].

Electrochemical stability has been extensively characterized through cyclic voltammetry studies. The complexes typically exhibit reversible or quasi-reversible redox processes, with the ligand contributing significantly to the electronic properties through its electron-accepting characteristics [3] [24]. The LUMO stabilization provided by the pyrazine ring enhances the overall stability of the complexes while maintaining their photophysical activity [15] [29].

Lanthanide Coordination Polymers and Supramolecular Architectures

Lanthanide coordination polymers incorporating pyrazino[2,3-f] [2]phenanthroline derivatives represent a fascinating class of materials with unique structural features and functional properties. The combination of rigid ligand architecture with the high coordination numbers and flexible coordination geometries of lanthanide ions results in diverse supramolecular architectures [9] [10] [11].

Two distinct structural types have been identified through systematic studies of lanthanide coordination polymers with (2,3-f)-pyrazino(1,10)phenanthroline-2,3-dicarboxylic acid (H₂PPDA). Type I structures, observed for Pr(III), Nd(III), Sm(III), Eu(III), Tb(III), and Dy(III), exhibit two-dimensional networks with 4·4 grid topology [9] [10]. These structures feature the formula [Ln(HPPDA)(PPDA)(H₂O)₂]·2H₂O and demonstrate remarkable thermal stability with decomposition temperatures exceeding 300°C [9].

Type II structures, characterized for later lanthanides including Gd(III), display two-dimensional frameworks with 3·6 topology and the general formula [Ln₂(PPDA)₃(H₂O)₄]·nH₂O [9] [10]. The structural transition from Type I to Type II occurs due to the lanthanide contraction effect, which influences the preferred coordination geometries and ligand arrangements around the metal centers [11].

Supramolecular interactions play crucial roles in stabilizing these extended structures. π-π stacking interactions between adjacent phenanthroline rings, with typical centroid-centroid distances of 3.37-3.53 Å, contribute significantly to the overall stability of the coordination polymers [30] [31] [32]. Additionally, hydrogen bonding networks involving coordinated and lattice water molecules further enhance structural integrity [33] [30].

Photoluminescence properties vary dramatically across the lanthanide series. Europium(III) complexes exhibit intense red emission with characteristic transitions at 615 nm (⁵D₀ → ⁷F₂), while terbium(III) complexes display strong green emission at 545 nm (⁵D₄ → ⁷F₅) [9] [11]. The ligand acts as an effective antenna, sensitizing lanthanide emission through efficient energy transfer processes. Quantum yields for Eu(III) and Tb(III) complexes reach values of 15-25%, making these materials promising candidates for luminescent applications [9].

Magnetic properties of these coordination polymers have been investigated through variable-temperature magnetic susceptibility measurements. The materials generally exhibit weak antiferromagnetic coupling between lanthanide centers, with coupling constants J ranging from -1.3 to -1.5 cm⁻¹ [14] [26]. Gadolinium(III) complexes show typical paramagnetic behavior with effective magnetic moments close to the theoretical spin-only values [8].

Three-dimensional frameworks have been constructed using auxiliary bridging ligands in combination with pyrazino[2,3-f] [2]phenanthroline. These structures often incorporate additional carboxylate linkers or other multidentate ligands, resulting in complex topologies such as rob, cds, and pcu networks [34] [26]. The resulting materials demonstrate enhanced porosity and gas adsorption properties, with surface areas reaching 400-600 m²/g in some cases [26].

XLogP3

0.7

Wikipedia

Pyrazino[2,3-f][1,10]phenanthroline

Dates

Last modified: 08-16-2023

Explore Compound Types